molecular formula C11H10BrNO3 B14079636 Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate

Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate

Cat. No.: B14079636
M. Wt: 284.11 g/mol
InChI Key: WVPGWTGYUMDAGA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 4-bromobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzo[d]oxazol-2-yl)acetate
  • Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate
  • 2-(benzo[d]oxazol-2-yl)aniline

Uniqueness

Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate is unique due to the presence of the bromine atom, which can be easily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-(4-bromo-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10BrNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3

InChI Key

WVPGWTGYUMDAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

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